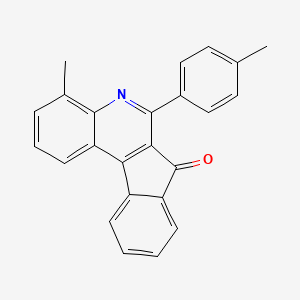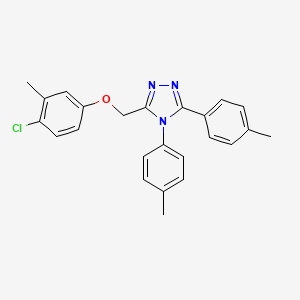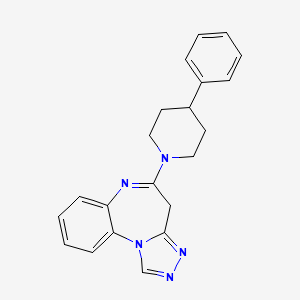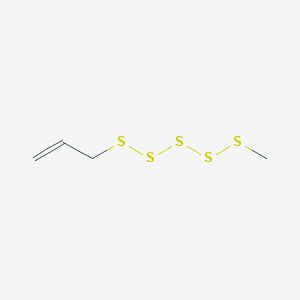
Methyl 2-propenyl pentasulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-propenyl pentasulfide can be synthesized through the reaction of allyl bromide with sodium pentasulfide in an organic solvent . The reaction typically requires a temperature range of 50-70°C and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
Methyl 2-propenyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted sulfur compounds.
科学研究应用
Methyl 2-propenyl pentasulfide has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 2-propenyl pentasulfide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of redox-sensitive signaling pathways and the inhibition of key enzymes involved in cellular processes . The compound’s sulfur atoms play a crucial role in its reactivity and biological activity .
相似化合物的比较
Methyl 2-propenyl pentasulfide can be compared with other organosulfur compounds, such as:
Diallyl disulfide: Found in garlic, it has similar antimicrobial and anticancer properties.
Allyl methyl sulfide: Another sulfur compound with a strong odor, commonly found in garlic and onions.
Allyl trisulfide: Known for its potential health benefits, including cardiovascular protection.
This compound is unique due to its pentasulfide structure, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
118023-99-7 |
|---|---|
分子式 |
C4H8S5 |
分子量 |
216.4 g/mol |
IUPAC 名称 |
3-(methylpentasulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S5/c1-3-4-6-8-9-7-5-2/h3H,1,4H2,2H3 |
InChI 键 |
BFVOYECMMKLFQJ-UHFFFAOYSA-N |
规范 SMILES |
CSSSSSCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


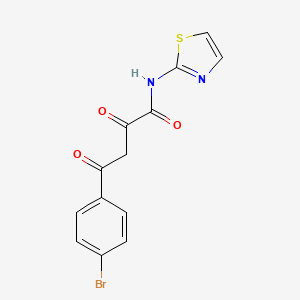

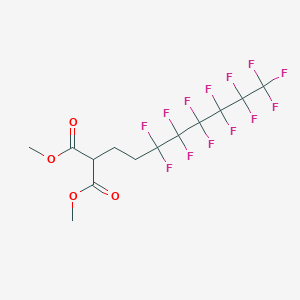

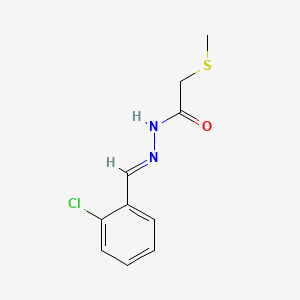
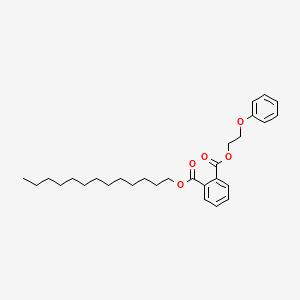
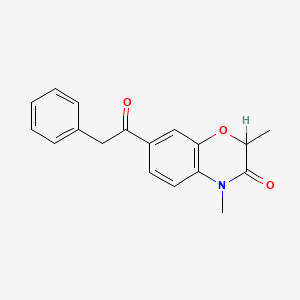
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

